molecular formula C11H9IO B1627675 1-Iodo-7-methoxynaphthalene CAS No. 66240-21-9

1-Iodo-7-methoxynaphthalene

Cat. No. B1627675
CAS RN: 66240-21-9
M. Wt: 284.09 g/mol
InChI Key: OZTHAOZBGAHYOY-UHFFFAOYSA-N
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Description

1-Iodo-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9IO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Iodo-7-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at one position by an iodine atom and at the seventh position by a methoxy group (-OCH3) .


Physical And Chemical Properties Analysis

1-Iodo-7-methoxynaphthalene has a molecular weight of 284.09 . The melting point is between 86-90°C .

Scientific Research Applications

Scientific Research Applications of 1-Iodo-7-methoxynaphthalene

Spectral Analysis and Chemical Characterization

  • Spectral Analysis : The structural and vibrational properties of methoxynaphthalene derivatives have been extensively studied. For instance, 1-methoxynaphthalene was analyzed using B3LYP/6-31G (d, p) basis set, and the results showed good agreement between observed and calculated frequencies. This research contributes to the understanding of the molecular structure and vibrational behavior of such compounds (Govindarajan, Periandy, & Ganesan, 2010).

Chemical Synthesis and Crystallography

  • Synthesis and Crystallography : The synthesis of methoxynaphthalene derivatives has been a subject of research, leading to the development of new compounds with potential applications in various fields. For example, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene was synthesized and characterized by X-ray diffraction, showcasing the chemical versatility and potential utility of these compounds (Singh, 2013).

Chemical Reactions and Mechanisms

  • Regioselective Lithiation : The chemical reactivity of methoxynaphthalene derivatives, such as regioselective lithiation, has been studied, revealing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Betz & Bauer, 2002).
  • Shape-Selective Catalysis : The use of shape-selective zeolites for the acylation of methoxynaphthalene, leading to the formation of specific products, demonstrates the potential for precision in chemical synthesis and the creation of specialized compounds (Botella, Corma, & Sastre, 2001).

Medicinal Chemistry and Drug Synthesis

  • Intermediate in Drug Production : Methoxynaphthalene is an important intermediate in the production of certain pharmaceuticals, illustrating its role in the field of medicinal chemistry and drug synthesis (Yadav & Salunke, 2013).

Safety And Hazards

1-Iodo-7-methoxynaphthalene is intended for research and development use only. It is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact, inhalation, or ingestion .

Future Directions

The future directions of 1-Iodo-7-methoxynaphthalene are not clear as it is primarily used for research and development purposes . Its potential applications could be explored in various fields of organic chemistry, particularly in the synthesis of complex organic molecules.

properties

IUPAC Name

1-iodo-7-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHAOZBGAHYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597273
Record name 1-Iodo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-7-methoxynaphthalene

CAS RN

66240-21-9
Record name 1-Iodo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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